Pravastatin Lactone-D3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

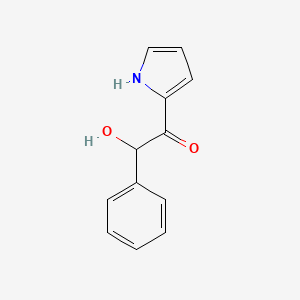

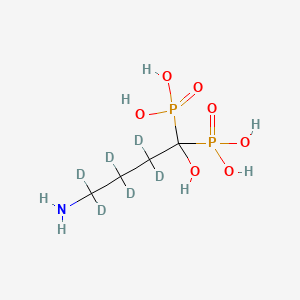

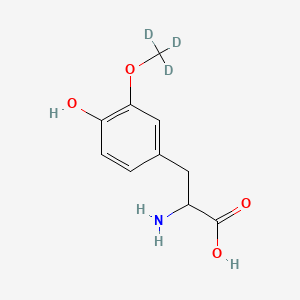

Pravastatin Lactone-D3 is the deuterium labeled Pravastatin Lactone . It is a metabolite of Pravastatin . Pravastatin is a medication used to manage and treat primary hypercholesterolemia, hyperlipidemia, and mixed dyslipidemia .

Synthesis Analysis

Pravastatin can be produced by stereoselective hydroxylation of the natural product compactin . The production involves a costly dual-step fermentation and biotransformation process . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular formula of Pravastatin Lactone-D3 is C23 2H3 H31 O6 . The molecular weight is 409.53 . The IUPAC name is (1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl-2-(trideuteriomethyl)butanoate .Chemical Reactions Analysis

Pravastatin Lactone-D3 is a labeled metabolite of Pravastatin . The drug selectively acts on the rate-limiting step in cholesterol biosynthesis by inhibiting HMG Co-A reductase .Physical And Chemical Properties Analysis

The molecular formula of Pravastatin Lactone-D3 is C23 2H3 H31 O6 . The molecular weight is 409.53 . The IUPAC name is (1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl-2-(trideuteriomethyl)butanoate .Aplicaciones Científicas De Investigación

Pharmaceutical Toxicology

Pravastatin Lactone-D3: is utilized as a reference material in pharmaceutical toxicology to ensure the accuracy and reliability of data analysis . It’s particularly valuable in the study of cardiac drugs and beta blockers, where precise measurements are crucial.

Analytical Method Development

In the development of analytical methods, Pravastatin Lactone-D3 serves as a critical component for the determination of statins through techniques like chromatography and capillary electrophoresis . These methods are essential for quality control and pharmacovigilance throughout the drug’s lifecycle.

Cholesterol Biosynthesis Research

Researchers use Pravastatin Lactone-D3 to investigate the cholesterol biosynthesis pathway. It’s instrumental in studying the inhibition of the HMG-CoA reductase enzyme, which is a key target for statins in reducing atherogenic lipoproteins .

Cardiovascular Disease Treatment Studies

Pravastatin Lactone-D3: is applied in clinical studies to explore the efficacy of statins in reducing the risk of heart attacks and improving patient outcomes in cardiovascular diseases . Its role in understanding the drug’s lipid-lowering activity is significant.

Anti-inflammatory Research

The compound is also used to examine the non-lipid activities of statins, such as their anti-inflammatory action . This research has implications for the treatment of conditions beyond hypercholesterolemia.

Environmental Impact Assessment

Finally, Pravastatin Lactone-D3 is employed in assessing the environmental impact of statins, from their manufacture to disposal. This includes elucidating the mechanism of biotransformation and ensuring environmental protection .

Safety And Hazards

Direcciones Futuras

Pravastatin is an FDA-approved HMG Co-A reductase inhibitor indicated for the treatment of primary hypercholesterolemia, hyperlipidemia, and mixed dyslipidemia . It is also used for the prevention of cardiovascular events in patients diagnosed with coronary artery disease . Off-label, pravastatin may be used for cerebral vasospasm prophylaxis after subarachnoid hemorrhage in adults .

Propiedades

IUPAC Name |

[(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-11-16(24)9-15-6-5-14(3)19(22(15)20)8-7-18-10-17(25)12-21(26)28-18/h5-6,9,13-14,16-20,22,24-25H,4,7-8,10-12H2,1-3H3/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQARDMYXSOFTLN-BGFMQMSKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pravastatin Lactone-D3 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine](/img/structure/B562720.png)

![7-Methoxyoctahydro-2H-pyrido[1,2-A]pyrazin-2-amine](/img/structure/B562721.png)

![Ethyl [2-Diethylaminocarbonylthio)]phenylacetate](/img/structure/B562728.png)

![Ethyl [2-Diethylaminothiocarboxyl)]phenylacetate](/img/structure/B562729.png)